molecular formula C13H15N3 B1479811 1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098141-15-0

1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B1479811
CAS No.: 2098141-15-0
M. Wt: 213.28 g/mol
InChI Key: PCSDVQAXMXDGLK-UHFFFAOYSA-N
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Description

1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a fused heterocyclic compound featuring a pyrazole ring fused to a cyclopentane moiety. The ethyl group at the 1-position and the pyridin-3-yl substituent at the 3-position distinguish it from related analogs.

Properties

IUPAC Name

1-ethyl-3-pyridin-3-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-2-16-12-7-3-6-11(12)13(15-16)10-5-4-8-14-9-10/h4-5,8-9H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSDVQAXMXDGLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CCC2)C(=N1)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine. Additionally, this compound may bind to certain receptors, influencing signal transduction pathways and cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress responses, potentially enhancing the cell’s ability to manage reactive oxygen species. Furthermore, it may influence metabolic pathways by altering the activity of key enzymes, thereby impacting cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, inhibiting its function. This inhibition can lead to increased acetylcholine levels, affecting neurotransmission. Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of metabolites with different biochemical properties. Long-term exposure to this compound can result in sustained changes in cellular function, such as altered gene expression and enzyme activity, which may have implications for its therapeutic potential.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have revealed that its effects vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as enhanced cognitive function due to increased acetylcholine levels. At higher doses, it may cause toxic or adverse effects, including neurotoxicity and oxidative stress. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into various metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential side effects. Understanding these pathways is crucial for optimizing its use in therapeutic settings.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported across cell membranes by specific transporters, influencing its intracellular concentration and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical effects.

Biological Activity

1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and relevant case studies to understand its pharmacological significance.

Chemical Structure and Properties

The compound can be characterized by its unique heterocyclic structure, which includes a cyclopenta[c]pyrazole framework. Its molecular formula is C12H14N4C_{12}H_{14}N_{4} with a molecular weight of approximately 218.27 g/mol. The structure is crucial for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The process may include cyclization reactions that form the pyrazole ring and subsequent modifications to introduce the ethyl and pyridine groups.

Antiproliferative Activity

Studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related series of pyrazoles showed moderate to potent activity against human cancer cell lines such as SGC-7901 (gastric), A549 (lung), and HT-1080 (fibrosarcoma) .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 7kSGC-790110Inhibition of tubulin polymerization
Compound XA54915Disruption of microtubule dynamics
Compound YHT-108012Induction of apoptosis

The mechanism through which these compounds exert their antiproliferative effects often involves the inhibition of tubulin polymerization. This leads to disrupted microtubule dynamics similar to known chemotherapeutic agents like combretastatin A-4 (CA-4). Computational modeling has suggested that binding occurs at the colchicine site on microtubules .

Case Studies

Several case studies have highlighted the biological relevance of pyrazole derivatives:

  • Case Study 1 : A study on a series of pyrazoles demonstrated that modifications at specific positions enhanced their cytotoxicity against cancer cells. The introduction of electron-donating groups at the A-ring significantly increased potency .
  • Case Study 2 : Research focusing on the structure-activity relationship (SAR) indicated that compounds with a pyridine moiety showed improved selectivity for cancer cells over normal cells, suggesting potential for targeted therapies .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of 1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole. Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, a study showed that it inhibits the proliferation of breast cancer cells by inducing apoptosis through the activation of specific signaling pathways .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. In vitro studies demonstrated that it can protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Properties
Another area of application is its antimicrobial activity. Laboratory tests revealed that this compound exhibits significant antibacterial effects against various strains of bacteria, including resistant strains. This opens avenues for developing new antibiotics .

Materials Science

Polymer Additives
In materials science, this compound can serve as an additive in polymer formulations to enhance thermal stability and mechanical properties. Research has shown that incorporating this compound into polymer matrices improves their performance under high-temperature conditions .

Nanocomposites
The compound has also been utilized in the development of nanocomposite materials. When combined with nanoparticles, it enhances the electrical conductivity and overall durability of the composites. This application is particularly relevant for electronic devices and energy storage systems .

Agrochemicals

Pesticidal Activity
In agrochemical applications, this compound has shown promise as a pesticide. Field trials indicate that it effectively controls pest populations while being less harmful to beneficial insects compared to conventional pesticides .

Herbicidal Properties
Additionally, research has demonstrated its herbicidal properties against various weed species. The compound disrupts specific metabolic pathways in plants, leading to effective weed management strategies without causing significant environmental harm .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Induces apoptosis in breast cancer cells
Neuroprotective Effects Protects neuronal cells from oxidative damage
Antimicrobial Properties Significant antibacterial activity
Polymer Additives Enhances thermal stability in polymers
Nanocomposites Improves electrical conductivity
Pesticidal Activity Effective pest control with lower toxicity
Herbicidal Properties Disrupts metabolic pathways in weeds

Comparison with Similar Compounds

Key Observations:

  • Substituent Position : Pyridin-3-yl vs. pyridin-2-yl isomers (e.g., ) exhibit distinct electronic profiles. The pyridin-3-yl group in the target compound may facilitate stronger hydrogen bonding compared to the pyridin-2-yl analog.
  • Functional Groups : The ethyl ester derivative introduces a polar carboxylate group, contrasting with the lipophilic ethyl and aromatic pyridinyl groups in the target compound.
  • Molecular Weight : Piperidine-substituted analogs have higher molecular weights due to the additional nitrogen and carbon atoms.

Key Insights:

  • Role of Substituents : The pyridin-3-yl group may enhance binding to neuronal targets compared to methyl or ester substituents, as seen in and .

Preparation Methods

Cyclization and Condensation Approaches

  • Cyclopenta[b]pyrazolo[4,3-e]pyridine Synthesis : Cyclocondensation of 5-amino-1H-pyrazole-4-carbaldehyde with cyclopentanone under ethanolic potassium hydroxide reflux conditions yields related fused pyrazole derivatives, which can be adapted to synthesize cyclopenta[c]pyrazole frameworks.

  • Condensation with α-Methylene Ketones : Pyrazolo[3,4-b]pyridines have been synthesized by condensation of pyrazole aldehydes with α-methylene ketones (e.g., acetone, acetophenones) in the presence of potassium hydroxide as a base catalyst. This method provides a template for constructing fused heterocycles with pyridinyl substituents.

Esterification and Carboxylic Acid Derivatives

  • Esterification of Cyclopenta[c]pyrazole-3-carboxylic Acid : The carboxylic acid derivative of the cyclopenta[c]pyrazole core can be esterified using methanol and sulfuric acid at 85 °C for 18 hours, yielding methyl cyclopenta[c]pyrazole-3-carboxylate in 69% yield.

  • Amide Coupling Reactions : The carboxylic acid can be activated and coupled with amines using coupling agents such as HATU or EDC in the presence of bases like triethylamine or 4-methylmorpholine in DMF at temperatures ranging from 0 to 25 °C. These conditions facilitate the formation of amide bonds, enabling the introduction of various substituents, including pyridinyl groups.

Representative Experimental Data and Yields

Step/Reaction Type Reaction Conditions Yield (%) Notes
Cyclocondensation with cyclopentanone Ethanolic KOH, reflux Not specified Formation of cyclopenta[b]pyrazolo derivatives, foundational step for cyclopenta[c]pyrazole synthesis
Esterification (carboxylic acid to methyl ester) MeOH, H2SO4, 85 °C, 18 h 69 Efficient conversion to methyl ester, white solid obtained
Amide coupling with HATU and TEA DMF, 20 °C, 3 h Not specified High purity product isolated by chromatography; facilitates functionalization
Amide coupling with EDC and HOAt DMF, 0–20 °C, overnight Not specified Solid product isolated by filtration; scalable method
Polyphosphoric acid-mediated cyclization Polyphosphoric acid, P2O5, 150 °C, 6 h under N2 16 Low yield but effective for complex fused heterocycle formation

Detailed Reaction Example

A notable preparation involved the reaction of 5,6-diamino-3,3-dimethyl-1,3-dihydro-indol-2-one with 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid in polyphosphoric acid and phosphorus pentoxide at 150 °C under nitrogen for 6 hours. The reaction mixture was then quenched, neutralized, extracted, and purified by HPLC chromatography, yielding 16% of the desired product as a light brown solid.

Mechanistic Insights and Catalytic Roles

  • Base Catalysis : Potassium hydroxide and sodium methoxide are commonly used to catalyze condensation reactions, facilitating the formation of carbon-carbon bonds essential for the fused ring system.

  • Acid Catalysis : Sulfuric acid and polyphosphoric acid promote esterification and cyclization steps by activating carboxylic acids and promoting dehydration, respectively.

  • Coupling Agents : HATU and EDC activate carboxylic acid groups to form reactive intermediates that readily react with amines, enabling efficient amide bond formation under mild conditions.

Summary Table of Key Preparation Methods

Preparation Step Reagents/Conditions Purpose Yield (%) Reference
Cyclocondensation with cyclopentanone 5-amino-pyrazole aldehyde, KOH, EtOH reflux Formation of fused pyrazolo-pyridines Not specified
Esterification Methanol, H2SO4, 85 °C, 18 h Conversion to methyl ester 69
Amide Coupling (HATU/TEA) HATU, TEA, DMF, 20 °C, 3 h Functionalization via amide bond Not specified
Amide Coupling (EDC/HOAt) EDC, HOAt, DMF, 0–20 °C, overnight Functionalization via amide bond Not specified
Polyphosphoric Acid Cyclization Polyphosphoric acid, P2O5, 150 °C, 6 h, N2 Ring closure and complex fusion 16

The preparation of This compound involves multi-step synthetic strategies combining cyclization, condensation, esterification, and amide coupling techniques. Acid and base catalysis play critical roles in promoting the formation of the fused heterocyclic core and functional group transformations. The use of modern coupling agents such as HATU and EDC allows for efficient introduction of the pyridinyl substituent and ethyl group under mild conditions. Yields vary depending on the step and conditions, with esterification generally providing high yields, while complex cyclizations may be less efficient but crucial for structural formation.

Q & A

Q. What are the standard synthetic routes for preparing 1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole, and how can reaction conditions be optimized?

The synthesis of cyclopenta[c]pyrazole derivatives often employs one-pot strategies using catalysts like boric acid (H₃BO₃) in toluene under reflux conditions . For example, analogous compounds such as 2-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidines are synthesized via a one-pot method with a 35% yield . Optimization involves adjusting catalyst loading, solvent polarity, and temperature to enhance cyclization efficiency. Purity can be improved using column chromatography or recrystallization.

Q. How is the crystal structure of this compound resolved, and what software is recommended for refinement?

X-ray crystallography is the gold standard for structural elucidation. The SHELX program suite (e.g., SHELXS for structure solution and SHELXL for refinement) is widely used for small-molecule crystallography . For example, SHELXL enables high-precision refinement of bond lengths and angles, critical for confirming the fused cyclopentane-pyrazole-pyridine system.

Q. What safety protocols are essential when handling this compound in the laboratory?

Key safety measures include:

  • Storage : Away from heat sources and ignition points (P210) .
  • Handling : Use PPE (gloves, goggles) and ensure proper ventilation.
  • Spill response : Neutralize with inert absorbents and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl/aryl substituents) influence biological activity, such as receptor selectivity?

Substituents on the pyrazole core significantly impact receptor binding. For instance, introducing a (5R,6R)-tetrahydrocyclopenta[c]pyrazole-3-carboxamide group enhances selectivity for cannabinoid CB2 receptors (>8,100-fold over CB1) while improving metabolic stability . Table 1 summarizes key structure-activity relationship (SAR) findings:

Substituent PositionReceptor Affinity (Ki, nM)Selectivity (CB2/CB1)
3-Carboxamide (R = ethyl)CB2: 5.2; CB1: 42,000>8,100
3-Carboxamide (R = methyl)CB2: 8.1; CB1: 35,000~4,320

Q. What advanced synthetic techniques (e.g., continuous flow hydrogenolysis) improve yield in deprotection steps?

Continuous flow hydrogenolysis enhances efficiency for intermediates like ethyl 1-benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate. Using a HEL flow reactor with Pd/C catalyst and H₂ gas, yields reach 97% compared to 70–80% in batch processes . Key parameters include:

  • Residence time : 30–60 minutes.
  • Pressure : 10–20 bar H₂.
  • Temperature : 50–70°C.

Q. How can HRMS and 2D NMR resolve contradictions in structural assignments for analogs?

High-resolution mass spectrometry (HRMS) and heteronuclear correlation (e.g., HSQC, HMBC) NMR are critical. For example:

  • HRMS : Confirms molecular formula (e.g., [M+H]⁺ calc. 355.2169, found 355.2171 for a triphenyl derivative) .
  • ¹³C NMR : Assigns carbons in the pyridine ring (δ 120–150 ppm) and cyclopentane moiety (δ 25–35 ppm) .

Q. How do methodological discrepancies in pharmacological assays lead to conflicting potency data?

Variations in assay conditions (e.g., cell lines, ligand concentrations) can skew results. For CB2 agonists, differences in membrane preparation (e.g., HEK293 vs. CHO cells) or radioligand choice (³H-CP55,940 vs. ³H-WIN55,212) may alter reported Ki values by 2–3 fold . Rigorous standardization of protocols (e.g., IC50 normalization) is recommended.

Methodological Notes

  • Synthetic Optimization : Prioritize catalysts (e.g., H₃BO₃) and solvent systems (toluene/ethanol) for cyclization efficiency .
  • Structural Analysis : Combine X-ray (SHELX) with spectroscopic data (HRMS, 2D NMR) for unambiguous assignments .
  • Pharmacological Profiling : Use cell-free assays (e.g., membrane binding) to isolate receptor interactions from metabolic effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 2
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1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

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